molecular formula C8H8N4O B1395833 1H-indazole-4-carbohydrazide CAS No. 1086392-16-6

1H-indazole-4-carbohydrazide

Cat. No. B1395833
M. Wt: 176.18 g/mol
InChI Key: LIQJWNMFLQUVNT-UHFFFAOYSA-N
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Description

1H-indazole-4-carbohydrazide is a chemical compound that is part of the indazole family . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Potential in Male Contraception

1H-indazole-4-carbohydrazide derivatives, particularly AF-2364, have shown promise as potential male contraceptives. Studies indicate that these compounds can induce reversible germ cell loss from the seminiferous epithelium, leading to transient infertility. This effect is achieved by disrupting cell adhesion functions between Sertoli and germ cells. Importantly, fertility returns once the drug is metabolically cleared, with spermatogonia repopulating the epithelium (Cheng et al., 2005); (Grima et al., 2001).

Chemical Synthesis and Applications

Indazole derivatives, including 1H-indazole-4-carbohydrazide, are gaining attention in medicinal chemistry. They serve as key intermediates in synthesizing a variety of polyfunctionalized indazoles. For instance, 1H-indazole-3-carboxaldehydes are crucial for developing kinase inhibitors (Chevalier et al., 2018).

Antimicrobial Activity

Certain indazole derivatives have been studied for their antimicrobial properties. For example, 1,2,3-triazole derivatives of 1H-indazole have demonstrated significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in treating mycobacterial infections (Boechat et al., 2011).

Antiproliferative Activity

Synthesized N-phenyl-1H-indazole-1-carboxamides have shown notable antiproliferative activity against various cancer cell lines. This suggests a potential application in cancer therapy (Maggio et al., 2011).

Energetic Material Synthesis

5-Amino-1H-1,2,4-triazole-3-carbohydrazide, a derivative of 1H-indazole-4-carbohydrazide, has been explored for synthesizing energetic salts. These salts show good thermal stability and reasonable impact sensitivities, indicating their potential in creating nitrogen-rich energetic compounds (Zhang et al., 2018).

Safety And Hazards

1H-indazole-4-carbohydrazide presents significant safety concerns due to its highly reactive nature . It can cause skin and eye irritation, as well as respiratory tract irritation . It also has potential hazards such as acute toxicity (dermal, inhalation, oral), specific target organ toxicity - single exposure (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

properties

IUPAC Name

1H-indazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJWNMFLQUVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276333
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-4-carbohydrazide

CAS RN

1086392-16-6
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nawaz, M Taha, F Qureshi, N Ullah… - Journal of …, 2022 - Taylor & Francis
… 5 g of methyl 1H-indazole-4-carboxylate was reacted with excess of hydrazine (50 mL) in ethanol (140 mL) by refluxing to produce methyl 1H-indazole-4-carbohydrazide as …
Number of citations: 8 www.tandfonline.com

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